BenchChemオンラインストアへようこそ!

DL-threo-PPMP hydrochloride

Sphingolipid Metabolism Stereochemistry Negative Control Validation

This racemic glucosylceramide synthase (GCS) inhibitor is distinguished by its superior cellular uptake vs. PDMP, making it essential for live-cell imaging. With validated anti-malarial activity (IC50 0.85 µM) and Golgi disruption properties, it is the correct choice for ER-Golgi trafficking and Plasmodium studies. An inactive erythro stereoisomer is available for rigorous negative controls. For R&D use only.

Molecular Formula C29H51ClN2O3
Molecular Weight 511.2 g/mol
Cat. No. B1496608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-threo-PPMP hydrochloride
Molecular FormulaC29H51ClN2O3
Molecular Weight511.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m0./s1
InChIKeyORVAUBQYJOFWFY-YDFTWFOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-threo-PPMP Hydrochloride: A Ceramide-Analog Glucosylceramide Synthase Inhibitor for Sphingolipid Research


DL-threo-PPMP hydrochloride (CAS 139974-41-7) is a ceramide analog that functions as a glucosylceramide synthase (GCS) inhibitor with an IC50 value in the 2–20 μM range [1]. The compound belongs to the PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) structural family, characterized by a phenyl group, an amide-linked fatty acyl chain, and a morpholino moiety. It is a racemic mixture of D-threo and L-threo enantiomers, with the D-threo enantiomer being the active inhibitory component [2]. The compound demonstrates tissue-specific inhibition profiles, reducing GCS activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates at 20 µM [1].

Why DL-threo-PPMP Hydrochloride Cannot Be Simply Substituted by In-Class Analogs


Substitution of DL-threo-PPMP with in-class glucosylceramide synthase (GCS) inhibitors without experimental validation introduces significant risk of experimental failure or data misinterpretation. First, stereochemical configuration determines functional activity: the erythro stereoisomer (DL-erythro-PPMP) is completely inactive against GCS and is used as a negative control , while the L-threo enantiomer of the related PDMP scaffold acts as a GCS stimulator rather than an inhibitor [1]. Second, structural homologs differ substantially in potency and functional profile: PDMP (C10 acyl chain) differs from PPMP (C16 acyl chain) in GCS inhibitory strength, cell permeability, and downstream Golgi trafficking effects [2]. Third, GCS inhibitors exhibit markedly different tissue-specific inhibition efficiencies (e.g., PPMP shows 70% inhibition in MDCK cells versus 41% in liver microsomes at identical concentrations), meaning that in vivo or multi-tissue experimental outcomes cannot be reliably extrapolated across compounds [3]. These factors collectively render simple analog substitution a scientifically invalid practice.

DL-threo-PPMP Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Specificity: Quantitative Activity Gap Between threo and erythro PPMP Isomers

DL-threo-PPMP exhibits strong inhibition of glucosylceramide synthase, whereas its stereoisomer DL-erythro-PPMP is completely inactive against the same enzyme. This stereochemical requirement for biological activity is unequivocal and quantitative: DL-erythro-PPMP produces zero detectable inhibition of glucosylceramide synthetase activity . In functional assays, threo-PPMP (but not erythro-PPMP) induces accumulation of [3H]palmitate-labeled ceramide and impairs axonal growth in rat sympathetic neurons [1].

Sphingolipid Metabolism Stereochemistry Negative Control Validation

Functional Divergence from PDMP: Differential Effects on Golgi Architecture and Membrane Trafficking

In direct comparative studies, PPMP and PDMP exhibit distinct functional profiles despite both inhibiting glucosylceramide synthesis. PPMP is a stronger inhibitor of glucosylceramide synthesis than PDMP. Critically, PDMP showed stronger activity against brefeldin A (BFA)-induced retrograde membrane flow, whereas PPMP showed stronger activity for Golgi disruption, inhibition of anterograde trafficking from the endoplasmic reticulum, and rebuilding of the Golgi architecture [1].

Golgi Apparatus Membrane Trafficking Sphingolipid Metabolism

Tissue-Specific GCS Inhibition: Quantified Differential Efficacy Across Biological Matrices

DL-threo-PPMP demonstrates substantial variation in GCS inhibitory efficacy across different tissue sources at a standardized concentration of 20 µM. The compound inhibits GCS by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates [1]. This tissue-dependent inhibition profile (ranging from 41% to 70% at identical concentration) is a compound-specific characteristic that affects experimental design and interpretation.

Tissue-Specific Pharmacology Glucosylceramide Synthase Enzyme Inhibition

Cell Permeability Advantage: PPMP Demonstrates Superior Cellular Uptake Relative to PDMP

While PPMP and PDMP exhibit equivalent GCS inhibitory activity in cell homogenates and microsomal preparations, PPMP demonstrates approximately 20-fold higher potency in intact cell assays. This discrepancy is attributed to significantly more efficient cellular uptake of PPMP compared to PDMP [1].

Cell Permeability Intact Cell Assays Glucosylceramide Synthase

Enantiomer-Specific Activity: D-threo Is the Active Inhibitory Component of Racemic DL-threo-PPMP

The racemic DL-threo-PPMP mixture contains both D-threo and L-threo enantiomers, but the D-threo enantiomer is the active enzymatic inhibitory component. In MDCK kidney epithelial cells, D-threo-PPMP induces a 70% reduction in cell growth in vitro at 20 µM and significantly inhibits DNA synthesis at 3 µM [1][2]. The L-threo enantiomer, in contrast, functions as a glucosylceramide transferase (GlcT) inhibitor with distinct biological effects .

Enantioselectivity Glucosylceramide Synthase MDCK Cells

Anti-Malarial Activity: DL-threo-PPMP Inhibits P. falciparum Sphingomyelin Synthase and Parasite Growth

Beyond its activity against mammalian GCS, DL-threo-PPMP exhibits potent anti-malarial effects through inhibition of sphingomyelin synthase in P. falciparum-infected erythrocytes. The compound inhibits sphingomyelin synthase activity in infected erythrocytes and blocks late ring-stage P. falciparum growth with an IC50 value of 0.85 µM [1]. This dual activity profile distinguishes DL-threo-PPMP from other GCS inhibitors that lack anti-parasitic activity.

Malaria Plasmodium falciparum Sphingolipid Metabolism

Validated Research Application Scenarios for DL-threo-PPMP Hydrochloride Based on Comparative Evidence


Glucosylceramide Synthase Inhibition in Intact Cell and Live-Cell Imaging Studies

DL-threo-PPMP hydrochloride is the preferred GCS inhibitor for intact cell experiments requiring efficient cellular uptake. Unlike PDMP, which shows equivalent potency in cell-free assays but ~20-fold reduced efficacy in intact cells, PPMP's superior membrane permeability enables robust GCS inhibition at lower extracellular concentrations [1]. This property makes it particularly suitable for live-cell imaging, flow cytometry, and functional assays in primary cell cultures where minimizing extracellular compound concentration reduces off-target effects and cytotoxicity.

Golgi Architecture and Anterograde ER-Golgi Trafficking Studies

For investigations of Golgi structure maintenance and anterograde membrane flow from the endoplasmic reticulum, DL-threo-PPMP is the mechanistically appropriate choice among ceramide-analog GCS inhibitors. Direct comparative studies demonstrate that PPMP exhibits stronger activity than PDMP for Golgi disruption and inhibition of anterograde trafficking, while PDMP preferentially affects retrograde membrane flow . Researchers studying ER-Golgi trafficking dynamics, Golgi dispersal/reassembly mechanisms, or the role of sphingolipid metabolism in organelle architecture should select PPMP based on this documented functional specificity.

Stereochemistry-Controlled Negative Control Experiments

DL-threo-PPMP's inactive erythro stereoisomer (DL-erythro-PPMP) provides a rigorously validated negative control for experiments requiring stereochemical specificity controls. DL-erythro-PPMP exhibits zero detectable inhibition of glucosylceramide synthetase activity, despite identical molecular formula and nearly identical physicochemical properties [1]. This paired compound approach enables investigators to attribute observed biological effects specifically to GCS inhibition rather than non-specific membrane effects or off-target activities of the ceramide analog scaffold. This is particularly valuable in functional studies where PPMP treatment induces ceramide accumulation and downstream phenotypes (e.g., axonal growth impairment [2]).

Malaria Parasite Biology and Sphingolipid-Targeted Anti-Malarial Research

DL-threo-PPMP serves as a validated tool compound for investigating sphingolipid metabolism as a therapeutic target in Plasmodium falciparum. The compound inhibits sphingomyelin synthase activity in P. falciparum-infected erythrocytes and blocks parasite proliferation at the late ring stage with an IC50 of 0.85 µM . This well-characterized anti-malarial activity profile supports its use in mechanistic studies of parasite sphingolipid biosynthesis, host-parasite membrane interactions, and as a reference compound in screening campaigns for novel anti-malarial agents targeting lipid metabolism pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-threo-PPMP hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.